Predicted Highest Binding Affinity to Glutathione S-Transferase (GST) Among 3-Aminobenzoate Methyl Esters
In a 2024 molecular docking study of 3-amino-benzoic acid methyl ester derivatives against human glutathione S-transferase (hGST) and glutathione reductase (hGR), methyl 3-amino-4-chlorobenzoate was predicted to possess the highest binding affinity to the GST receptor among all tested congeners, while methyl 3-amino-4-nitrobenzoate exhibited the highest affinity for GR [1]. Although the study did not report exact binding energy values in the abstract, the authors explicitly state that 'methyl 3-amino-4-chlorobenzoate [was] predicted to have the highest binding affinity into ... GST receptor' [1].
| Evidence Dimension | Predicted binding affinity to human glutathione S-transferase (hGST) by molecular docking |
|---|---|
| Target Compound Data | Predicted highest binding affinity to GST receptor |
| Comparator Or Baseline | Methyl 3-amino-4-nitrobenzoate (predicted highest binding affinity to GR receptor; methyl 3-amino-5-chlorobenzoate (Ki hGR = 0.524 ± 0.109 μM) |
| Quantified Difference | Not quantified in available data; qualitative designation of 'highest' affinity for GST |
| Conditions | Molecular docking using AutoDock 4.2.6; receptors prepared from PDB structures 1GSD (GST) and 1GRA (GR) |
Why This Matters
This predicted differential receptor selectivity provides a rational basis for prioritizing methyl 3-amino-4-chlorobenzoate in campaigns targeting GST-mediated detoxification pathways, distinguishing it from other derivatives that preferentially engage GR [1].
- [1] Korkmaz I.N., Güller P., Kalın R., Özdemir H. Assessment of 3-Amino-Benzoic Acid Methyl Ester Derivatives as Glutathione S-Transferase and Glutathione Reductase Inhibitor: Supported by Molecular Docking Studies. ChemistrySelect 2024, 9(26), e202401362. View Source
